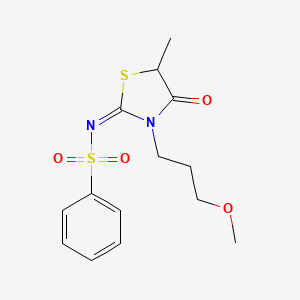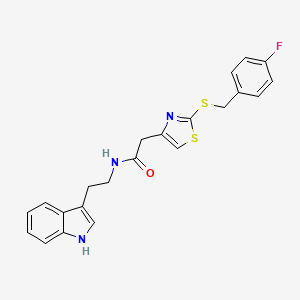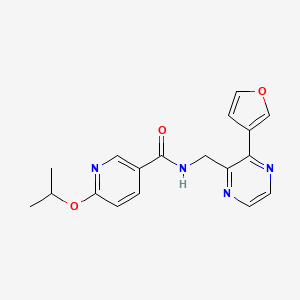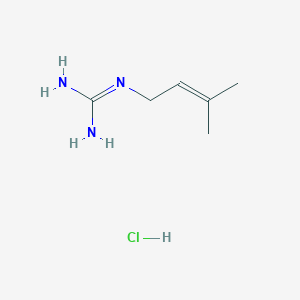![molecular formula C13H8FN3O2 B2731811 5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 932177-92-9](/img/structure/B2731811.png)
5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural properties . This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Preparation Methods
The synthesis of 5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . One common method includes heating a solution of ethyl 5-amino-1H-pyrazole-4-carboxylate and 4,4-trifluoro-1-(4-fluorophenyl)-butane-1,3-dione in acetic acid at reflux for several hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the fluorophenyl group, using various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, its photophysical properties allow it to act as a fluorescent probe, interacting with cellular components and providing valuable information about biological processes .
Comparison with Similar Compounds
5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 5-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 5-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity, biological activity, and photophysical properties . The presence of the fluorophenyl group in this compound imparts unique properties, such as enhanced stability and specific interactions with biological targets .
Properties
IUPAC Name |
5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)10-7-11(13(18)19)17-12(16-10)5-6-15-17/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEDZZRWBFGIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC=NN3C(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Hydroxymethyl)phenyl]propan-2-ol](/img/structure/B2731730.png)
![(E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2731731.png)



![methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2731740.png)
![3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B2731742.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea](/img/structure/B2731743.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2731744.png)
![N-[(3-methoxyphenyl)methyl]-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2731745.png)


![(5-chlorothiophen-2-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2731750.png)
